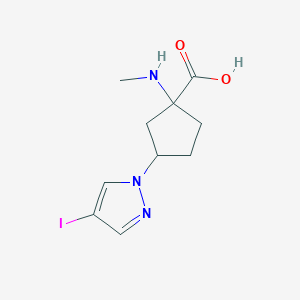
2-(Trifluoromethyl)phenylfluoranesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)phenylfluoranesulfonate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenylfluoranesulfonate typically involves the reaction of 2-(Trifluoromethyl)phenylsulfonyl chloride with a fluorinating agent under controlled conditions. One common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds through a chlorine-fluorine exchange mechanism, resulting in the formation of the desired sulfonate compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)phenylfluoranesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products.
Electrophilic Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the phenyl ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles like halogens, and coupling agents such as palladium catalysts. Reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require heating or the use of a catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminosulfonate derivative, while electrophilic aromatic substitution with bromine can produce a brominated phenylfluoranesulfonate .
科学研究应用
2-(Trifluoromethyl)phenylfluoranesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 2-(Trifluoromethyl)phenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. Additionally, the sulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in structure but lacks the fluoranesulfonate group.
2-Fluoro-5-(Trifluoromethyl)phenyl Isocyanate: Contains a trifluoromethyl group and is used as a building block in pharmaceutical synthesis.
5-(2-Trifluoromethylphenyl)-2-Furoic Acid: Another trifluoromethyl-containing compound with applications in drug development.
Uniqueness
2-(Trifluoromethyl)phenylfluoranesulfonate is unique due to the presence of both the trifluoromethyl and fluoranesulfonate groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
属性
分子式 |
C7H4F4O3S |
|---|---|
分子量 |
244.17 g/mol |
IUPAC 名称 |
1-fluorosulfonyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4H |
InChI 键 |
CLAAIZULFGQICG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)



![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)

![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)


![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)



